molecular formula C17H22N4O5S B12153897 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea

Cat. No.: B12153897
M. Wt: 394.4 g/mol
InChI Key: BHUFROGTCCRUSV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a formylpiperazinyl group, and a phenylurea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The formylpiperazinyl group is introduced through a formylation reaction, often using formic acid or formyl chloride. The final step involves the coupling of the formylpiperazinyl group with the phenylurea moiety under conditions that promote urea bond formation, such as the use of carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The formyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[4-(4-formylpiperazine-1-carbonyl)phenyl]urea

InChI

InChI=1S/C17H22N4O5S/c22-12-20-6-8-21(9-7-20)16(23)13-1-3-14(4-2-13)18-17(24)19-15-5-10-27(25,26)11-15/h1-4,12,15H,5-11H2,(H2,18,19,24)

InChI Key

BHUFROGTCCRUSV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C=O

Origin of Product

United States

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